molecular formula C27H28N2O3 B15024590 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide

Cat. No.: B15024590
M. Wt: 428.5 g/mol
InChI Key: YRLBDFGBBOMNRL-UHFFFAOYSA-N
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Description

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a benzoxazole ring and a phenoxyacetamide moiety, contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Alkylation: The benzoxazole intermediate is then alkylated with butan-2-yl halide in the presence of a base such as potassium carbonate to introduce the butan-2-yl group.

    Coupling with Phenyl Derivative: The alkylated benzoxazole is coupled with a phenyl derivative containing a suitable leaving group (e.g., halide) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reaction).

    Introduction of the Phenoxyacetamide Moiety: The final step involves the reaction of the coupled product with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using appropriate halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its chemical properties may allow it to be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(2,4-dimethylphenoxy)acetamide: shares structural similarities with other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C27H28N2O3/c1-5-18(3)21-9-13-25-23(15-21)29-27(32-25)20-7-10-22(11-8-20)28-26(30)16-31-24-12-6-17(2)14-19(24)4/h6-15,18H,5,16H2,1-4H3,(H,28,30)

InChI Key

YRLBDFGBBOMNRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=C(C=C(C=C4)C)C

Origin of Product

United States

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